molecular formula C12H17Cl2NO3S B5764857 2,3-dichloro-4-methoxy-N-(3-methylbutyl)benzenesulfonamide

2,3-dichloro-4-methoxy-N-(3-methylbutyl)benzenesulfonamide

Cat. No.: B5764857
M. Wt: 326.2 g/mol
InChI Key: GUOSTHZJRMCHMG-UHFFFAOYSA-N
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Description

2,3-dichloro-4-methoxy-N-(3-methylbutyl)benzenesulfonamide is a sulfonamide compound characterized by the presence of two chlorine atoms, a methoxy group, and a 3-methylbutyl substituent on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-4-methoxy-N-(3-methylbutyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dichloro-4-methoxybenzenesulfonyl chloride.

    Nucleophilic Substitution: The sulfonyl chloride undergoes nucleophilic substitution with 3-methylbutylamine to form the desired sulfonamide. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Reaction Conditions: The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-dichloro-4-methoxy-N-(3-methylbutyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group. The sulfonamide group can also undergo reduction to form corresponding amines.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

    Substitution: Products depend on the nucleophile used, such as methoxy-substituted derivatives.

    Oxidation: Products include hydroxyl or carbonyl derivatives.

    Reduction: Products include amines and other reduced forms of the compound.

    Hydrolysis: Products include sulfonic acids and amines.

Scientific Research Applications

2,3-dichloro-4-methoxy-N-(3-methylbutyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-dichloro-4-methoxy-N-(3-methylbutyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes, leading to inhibition or activation of these targets.

    Pathways Involved: It may interfere with metabolic pathways, signal transduction pathways, or other cellular processes, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dichloro-4-methoxy-N-(3-methoxypropyl)benzenesulfonamide
  • 2,3-dichloro-4-methoxy-N-(3-nitrophenyl)benzenesulfonamide
  • 2,3-dichloro-4-methoxy-N-methylbenzenesulfonamide

Uniqueness

2,3-dichloro-4-methoxy-N-(3-methylbutyl)benzenesulfonamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 3-methylbutyl group, in particular, may influence its solubility, reactivity, and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

2,3-dichloro-4-methoxy-N-(3-methylbutyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl2NO3S/c1-8(2)6-7-15-19(16,17)10-5-4-9(18-3)11(13)12(10)14/h4-5,8,15H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOSTHZJRMCHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNS(=O)(=O)C1=C(C(=C(C=C1)OC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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